Home > Products > Screening Compounds P63306 > N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Catalog Number: EVT-4945886
CAS Number:
Molecular Formula: C15H17N5O2S2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description: This series of compounds features a 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide core with varying substituents (R) on the 5-benzylthiazol-2-yl group. These derivatives were evaluated for their anticancer activity against 60 cancer cell lines. Compounds with R = 2-Cl (6a), 3-Cl (6b), 4-Cl (6c), 2,4-Cl2 (6e), and 2,5-Cl2 (6f) showed notable activity and selectivity against melanoma, while compounds 6a and 6g (R = 3,4-dichlorobenzyl) demonstrated activity against breast cancer. []

Relevance: These compounds share a similar scaffold with N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide, specifically the presence of both a thiazole and a 1,2,4-triazole ring linked by a thioacetamide group. The variations in substituents on the benzylthiazole moiety highlight the potential for modifying this scaffold to target specific biological activities. []

2-(5-((1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

Compound Description: This compound, part of a series of acefylline-derived 1,2,4-triazole hybrids, exhibited potent anti-cancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines. Notably, compound 11g displayed the lowest IC50 value (1.25 ± 1.36 μM) among the synthesized derivatives, indicating strong inhibition of cancer cell growth. Further, it exhibited low hemolytic activity, suggesting low cytotoxicity. []

Relevance: This compound shares the core structure of a 1,2,4-triazole ring connected to a thioacetamide moiety with N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide. The presence of different substituents on the triazole ring in 11g, including a theophylline moiety, highlights the impact of structural modifications on biological activity. []

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Compound Description: This compound, another acefylline-derived 1,2,4-triazole hybrid, displayed moderate activity against the human liver carcinoma (Hep G2 cell line) compared to the starting drug acefylline. []

Relevance: This compound belongs to the same class of acefylline-derived 1,2,4-triazole hybrids as compound 11g, emphasizing the potential of this chemical class for anticancer activity. Its structural similarity to N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide further supports the significance of the 1,2,4-triazole-thioacetamide scaffold in biological activity. []

Compound Description: This series of novel compounds were synthesized and assessed for their antimicrobial and cytotoxic activities. Among them, compound 7e (2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide) and 7f (N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide) exhibited the most potent antibacterial activity. []

Relevance: These compounds share the presence of a thiazole ring linked to a propanamide group with N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide. Although the linking group and the second heterocycle differ, the presence of a thiazole ring and an amide group suggests potential similarities in their modes of action or binding properties. []

3-Methyl-4-(2-{4-(5 alkyl/arylamino)-1,3,4-thiadiazol-2-yl)phenyl}hydrazinylidene)isoxazol-5(4H)-one (8a-e)

Compound Description: This series of isoxazolone derivatives, synthesized from substituted 1,3,4-thiadiazoles, were evaluated for their cytotoxic activity against the HEK293 cell line using the MTT assay. Compounds 8a (3-methyl-4-(2-(4-{5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl}phenyl)hydrazinylidene)isoxazol-5(4H)-one) and 8e (3-methyl-4-(2-(4-{5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl}phenyl)hydrazinylidene)isoxazol-5(4H)-one) exhibited the most significant inhibitory effects. []

Relevance: While these compounds lack a triazole ring, they are structurally similar to N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide due to the presence of a thiadiazole ring, a common pharmacophore, and the shared acetamide moiety. The presence of an isoxazolone ring in place of the thiazole in our target compound highlights how modifications to heterocyclic systems can influence biological activity. []

Properties

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C15H17N5O2S2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C15H17N5O2S2/c1-20-13(10-4-3-5-11(8-10)22-2)18-19-15(20)24-9-12(21)17-14-16-6-7-23-14/h3-5,8H,6-7,9H2,1-2H3,(H,16,17,21)

InChI Key

RDPSFNRRJZEMEA-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=NCCS2)C3=CC(=CC=C3)OC

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NCCS2)C3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.